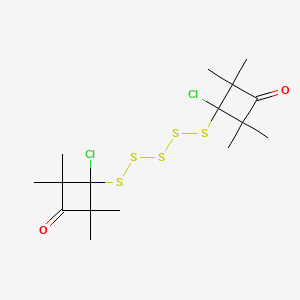
3,3'-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is a complex organic compound characterized by its unique structure, which includes a pentasulfane bridge and multiple chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) typically involves the reaction of 3-chloro-2,2,4,4-tetramethylcyclobutan-1-one with a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to facilitate the formation of the pentasulfane bridge.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of the cyclobutanone derivative, followed by chlorination and subsequent reaction with sulfur. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the pentasulfane bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the pentasulfane bridge, yielding simpler sulfur-containing compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler sulfur-containing compounds.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) involves its interaction with molecular targets through its reactive functional groups. The pentasulfane bridge can undergo redox reactions, while the chlorine atoms can participate in substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3,3’-Bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Lacks the pentasulfane bridge, resulting in different chemical properties.
3,3’-(Disulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one): Contains a shorter sulfur bridge, affecting its reactivity and stability.
Uniqueness
3,3’-(Pentasulfane-1,5-diyl)bis(3-chloro-2,2,4,4-tetramethylcyclobutan-1-one) is unique due to its pentasulfane bridge, which imparts distinct chemical and physical properties. This feature makes it a valuable compound for various applications, particularly in fields requiring high thermal stability and specific reactivity.
属性
CAS 编号 |
633303-53-4 |
|---|---|
分子式 |
C16H24Cl2O2S5 |
分子量 |
479.6 g/mol |
IUPAC 名称 |
3-chloro-3-[(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutyl)pentasulfanyl]-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C16H24Cl2O2S5/c1-11(2)9(19)12(3,4)15(11,17)21-23-25-24-22-16(18)13(5,6)10(20)14(16,7)8/h1-8H3 |
InChI 键 |
VHHQEFBTQLCBNB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)C(C1(SSSSSC2(C(C(=O)C2(C)C)(C)C)Cl)Cl)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)

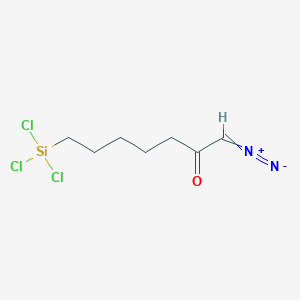
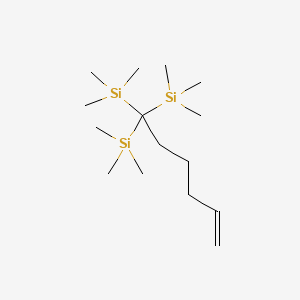

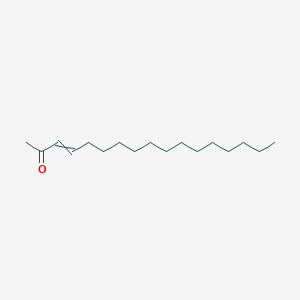
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
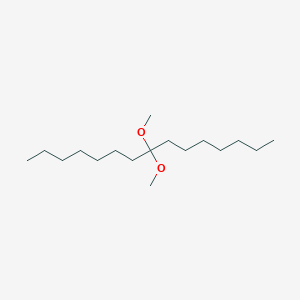
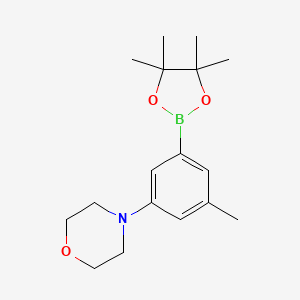
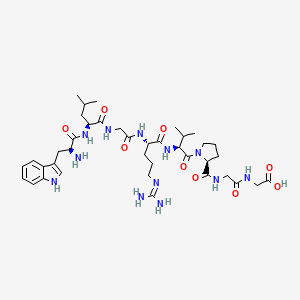
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
